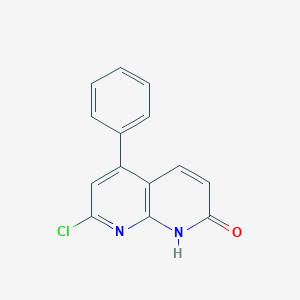

7-Chloro-5-phenyl-1,8-naphthyridin-2(1H)-one

Description

Properties

CAS No. |

17982-26-2 |

|---|---|

Molecular Formula |

C14H9ClN2O |

Molecular Weight |

256.68 g/mol |

IUPAC Name |

7-chloro-5-phenyl-1H-1,8-naphthyridin-2-one |

InChI |

InChI=1S/C14H9ClN2O/c15-12-8-11(9-4-2-1-3-5-9)10-6-7-13(18)17-14(10)16-12/h1-8H,(H,16,17,18) |

InChI Key |

YGQNVVRQUWDBPL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC3=C2C=CC(=O)N3)Cl |

Origin of Product |

United States |

Preparation Methods

Chlorination of Hydroxy Precursors

A direct approach involves converting 7-hydroxy-5-phenyl-1,8-naphthyridin-2(1H)-one to the chlorinated derivative using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This method is efficient for introducing chlorine at position 7 while preserving the phenyl group at position 5.

Key Steps :

-

Synthesis of Hydroxy Precursor : 7-Hydroxy-5-phenyl-1,8-naphthyridin-2(1H)-one is synthesized via cyclization reactions (e.g., Gould-Jacobs or Knorr methods) using 5-phenyl-2-aminopyridine derivatives.

-

Chlorination : Treatment with POCl₃ in acetonitrile or SOCl₂ in dichloromethane replaces the hydroxyl group with chlorine.

Example Reaction :

2-Hydroxy-3-phenyl-1,8-naphthyridine + POCl₃ → 2-Chloro-3-phenyl-1,8-naphthyridine

| Reagent | Conditions | Yield | Reference |

|---|---|---|---|

| POCl₃, DMF | Reflux, 2–4 hours | 70–85% | |

| SOCl₂, CH₂Cl₂ | Room temperature, 1–2 hours | 60–75% |

Gould-Jacobs Reaction

This cyclization method constructs the 1,8-naphthyridine core by reacting 2-aminopyridines with diethyl ethoxymethylenemalonate (EMME).

Procedure :

-

Condensation : 5-Phenyl-2-aminopyridine reacts with EMME under thermal conditions (e.g., diphenyl ether, 250°C).

-

Cyclization : Intramolecular cyclization forms the naphthyridine ring.

-

Chlorination : Post-cyclization chlorination at position 7 using POCl₃ or SOCl₂.

Example :

5-Phenyl-2-aminopyridine + EMME → Ethyl 7-phenyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate → Chlorination → Target Compound

| Step | Reagent/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | Diphenyl ether, 250°C, 2–3 hours | 65–75% | |

| Chlorination | POCl₃, acetonitrile, reflux | 80–90% |

Knorr Reaction

This method employs β-keto esters and amines to form the naphthyridine core, followed by chlorination.

Procedure :

-

Condensation : 5-Phenyl-2-aminopyridine reacts with ethyl acetoacetate under acidic conditions.

-

Cyclization : Thermal treatment (e.g., PPA, 100°C) forms the naphthyridinone.

-

Chlorination : POCl₃ replaces the hydroxyl group with chlorine.

Example :

5-Phenyl-2-aminopyridine + Ethyl acetoacetate → 2,6-Dimethyl-1,8-naphthyridin-4(1H)-one → Chlorination → Target Compound

| Step | Reagent/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | PPA, 100°C, 1–2 hours | 60–70% | |

| Chlorination | SOCl₂, CH₂Cl₂, RT | 75–85% |

Synthesis via N-(Pyridin-2-yl) Acetamide

This method involves cyclizing N-(pyridin-2-yl) acetamides with POCl₃ to form chlorinated naphthyridines.

Procedure :

-

Acetamide Formation : 5-Phenyl-2-aminopyridine reacts with acetyl chloride.

-

Cyclization/Chlorination : POCl₃ in acetonitrile induces cyclization and chlorination.

Example :

N-(5-Phenylpyridin-2-yl) acetamide + POCl₃ → 7-Chloro-5-phenyl-1,8-naphthyridin-2(1H)-one

| Step | Reagent/Conditions | Yield | Reference |

|---|---|---|---|

| Acetamide Formation | Acetyl chloride, RT, 1 hour | 90% | |

| Cyclization/Chlorination | POCl₃, acetonitrile, reflux, 2 hours | 85% |

Conard-Limpach Reaction

This method uses α,β-unsaturated ketones to form the naphthyridine core, followed by chlorination.

Procedure :

-

Condensation : 5-Phenyl-2-aminopyridine reacts with an α,β-unsaturated ketone.

-

Cyclization : Acidic conditions (e.g., PPA) induce cyclization.

-

Chlorination : POCl₃ replaces the hydroxyl group.

Example :

5-Phenyl-2-aminopyridine + Crotonaldehyde → Intermediate → Chlorination → Target Compound

| Step | Reagent/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | PPA, 100°C, 1–2 hours | 65–75% | |

| Chlorination | POCl₃, acetonitrile, reflux | 80% |

Friedlander Condensation

This method constructs the naphthyridine ring via a condensation reaction between β-keto esters and amines.

Procedure :

-

Condensation : 5-Phenyl-2-aminopyridine reacts with a β-keto ester (e.g., ethyl acetoacetate).

-

Cyclization : Thermal treatment forms the naphthyridine core.

-

Chlorination : POCl₃ introduces chlorine at position 7.

Example :

5-Phenyl-2-aminopyridine + Ethyl acetoacetate → Ethyl 7-phenyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate → Chlorination → Target Compound

| Step | Reagent/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | Ethanol, 50°C, 6 hours | 90% | |

| Chlorination | POCl₃, acetonitrile, reflux | 85% |

One-Pot Multicomponent Reactions

Recent advances enable one-pot synthesis using aromatic aldehydes, malononitrile dimers, and enehydrazinoketones.

Procedure :

-

Tandem Knoevenagel–Michael Reaction : Aromatic aldehyde, malononitrile dimer, and enehydrazinoketone react in ethanol with piperidine.

-

Cyclization : Intramolecular cyclization forms the naphthyridine core.

-

Chlorination : Post-synthesis chlorination using POCl₃.

Example :

Aromatic Aldehyde + Malononitrile Dimer + Enehydrazinoketone → Intermediate → Chlorination → Target Compound

| Step | Reagent/Conditions | Yield | Reference |

|---|---|---|---|

| Multicomponent Reaction | Ethanol, 40–50°C, 30 minutes | 65–90% | |

| Chlorination | POCl₃, acetonitrile, reflux | 80% |

Choline Hydroxide-Catalyzed Synthesis

A sustainable method uses choline hydroxide (ChOH) as a catalyst in aqueous media.

Procedure :

-

Friedlander Condensation : 5-Phenyl-2-aminopyridine reacts with a β-keto ester in water.

-

Cyclization : ChOH facilitates cyclization under mild conditions.

-

Chlorination : POCl₃ introduces chlorine at position 7.

Example :

5-Phenyl-2-aminopyridine + Ethyl acetoacetate → Intermediate → Chlorination → Target Compound

| Step | Reagent/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | ChOH, H₂O, 50°C, 6 hours | 95% | |

| Chlorination | POCl₃, acetonitrile, reflux | 85% |

Synthesis via Povarov Reaction

This method involves intramolecular cyclization of triphenylphosphine intermediates.

Procedure :

-

Condensation : 5-Phenyl-2-aminopyridine reacts with an α,β-unsaturated ketone.

-

Cyclization : Triphenylphosphine and PPA induce cyclization.

-

Chlorination : POCl₃ replaces the hydroxyl group.

Example :

5-Phenyl-2-aminopyridine + Crotonaldehyde → Intermediate → Chlorination → Target Compound

| Step | Reagent/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | PPA, 100°C, 1–2 hours | 70% | |

| Chlorination | POCl₃, acetonitrile, reflux | 80% |

Comparative Analysis of Methods

| Method | Key Advantage | Limitation | Yield Range |

|---|---|---|---|

| Chlorination of Hydroxy | Direct chlorination | Requires hydroxy precursor | 70–85% |

| Gould-Jacobs | High regioselectivity | High-temperature cyclization | 65–75% |

| Knorr Reaction | Versatile for substitutions | Multi-step process | 60–70% |

| N-(Pyridin-2-yl) Acetamide | Simple acetamide formation | Limited to acetamide precursors | 85% |

| Friedlander (ChOH) | Sustainable, aqueous conditions | Requires β-keto esters | 95% |

Chemical Reactions Analysis

Types of Reactions

7-Chloro-5-phenyl-1,8-naphthyridin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups replacing the chlorine atom.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of naphthyridine, including 7-Chloro-5-phenyl-1,8-naphthyridin-2(1H)-one, have shown promising anticancer properties. A study evaluated a series of naphthyridine derivatives against human breast cancer cell lines (MCF7). Several compounds exhibited IC50 values lower than the reference drug staurosporine, indicating potent cytotoxic effects. For instance:

- Compounds with IC50 values :

Table 1: Anticancer Activity of Naphthyridine Derivatives

| Compound | Cell Line | IC50 (μM) | Reference Drug |

|---|---|---|---|

| 3f | MCF7 | 6.53 | Staurosporine |

| 10c | MCF7 | 1.47 | Staurosporine |

| 10b | MCF7 | 7.79 | Staurosporine |

Antimicrobial Activity

Naphthyridine derivatives have also been investigated for their antimicrobial properties. Compounds such as those derived from 7-Chloro-5-phenyl-1,8-naphthyridin-2(1H)-one have demonstrated significant antibacterial activity against various strains, including antibiotic-resistant bacteria. For example:

- A derivative showed comparable efficacy to ciprofloxacin against multidrug-resistant Staphylococcus aureus and Enterococcus strains .

Table 2: Antimicrobial Activity of Naphthyridine Derivatives

| Compound | Target Bacteria | Activity Comparison |

|---|---|---|

| 11a | Staphylococcus | More active than ciprofloxacin |

| 11b | Enterococcus | Comparable to ciprofloxacin |

| 11e | Multidrug-resistant Streptococcus pneumoniae | Better than vancomycin |

Neurological Disorders

The potential of naphthyridine derivatives in treating neurological disorders has been explored due to their ability to interact with various receptors in the brain. Compounds similar to 7-Chloro-5-phenyl-1,8-naphthyridin-2(1H)-one have been associated with neuroprotective effects and may offer therapeutic avenues for conditions like Alzheimer's disease and depression .

Synthesis and Structure Activity Relationship

The synthesis of naphthyridine derivatives often involves multi-step processes that allow for structural modifications at various positions on the ring system. The substitution patterns significantly influence the biological activities of these compounds. For example:

Table 3: Synthesis Overview of Naphthyridine Derivatives

| Methodology | Key Steps | Yield (%) |

|---|---|---|

| Condensation Reaction | Reaction with malononitrile | Up to 40% |

| Cyclization | Using preformed pyridine rings | Varies |

Mechanism of Action

The mechanism of action of 7-Chloro-5-phenyl-1,8-naphthyridin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the 1,8-Naphthyridin-2(1H)-one Core

The biological and chemical profiles of 1,8-naphthyridin-2(1H)-one derivatives are highly dependent on substituent type and position:

Key Observations :

- Chlorine Position : Chlorine at C7 (as in the target compound) improves binding to kinases like KRAS compared to C4 or C5 substitution .

- Phenyl Group : The C5 phenyl substituent increases steric bulk, enhancing selectivity for protein-protein interaction targets (e.g., KRAS mutants) over enzymes like PDE IV .

- Amino vs. Chlorine: Replacing Cl with NH₂ (e.g., 7-amino derivative) shifts functionality toward metal coordination and fluorescence applications rather than direct biological targeting .

Pharmacological Activity Comparison

Key Findings :

- The target compound’s KRAS inhibition is attributed to the chlorine-phenyl synergy, enabling deep binding pocket penetration .

- CB2 antagonists like SR 144528 prioritize bulky substituents (e.g., diaryl rings) for selectivity, whereas 1,8-naphthyridin-2(1H)-ones with smaller groups (e.g., Cl, CF₃) favor kinase targets .

- PDE IV inhibitors require electron-withdrawing groups (e.g., Cl at C4) to stabilize enzyme interactions, unlike the C7-Cl in the target compound .

Key Insights :

- Chlorination Efficiency : High yields (65–75%) for the target compound are achieved using POCl₃ under mild conditions compared to traditional nitration/reduction routes .

- Microwave Synthesis : Diels-Alder reactions under microwave activation reduce reaction times (1 h vs. 12–24 h) for dihydro derivatives .

Physicochemical and Structural Data

NMR and Crystallographic Comparisons

7-Chloro-5-phenyl-1,8-naphthyridin-2(1H)-one :

- 7-Amino-1,8-naphthyridin-2(1H)-one: ¹H NMR: δ 6.90 (s, 1H, NH₂), 6.45 (d, J = 8.0 Hz, 1H) . Hydrogen Bonding: N–H···O/N interactions stabilize a 3D network .

Biological Activity

7-Chloro-5-phenyl-1,8-naphthyridin-2(1H)-one is a derivative of naphthyridine, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- IUPAC Name : 7-chloro-5-phenyl-1,8-naphthyridin-2(1H)-one

- Molecular Formula : C15H11ClN2O

- CAS Number : 15944-34-0

- Molecular Weight : 270.71 g/mol

Antimicrobial Activity

Research indicates that naphthyridine derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to 7-chloro-5-phenyl-1,8-naphthyridin-2(1H)-one demonstrate potent activity against various bacterial strains.

Table 1: Antimicrobial Efficacy of Naphthyridine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 7-Chloro-5-phenyl-naphthyridin | Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 32 µg/mL |

The compound's efficacy against resistant strains suggests its potential as an alternative therapeutic agent in treating bacterial infections .

Anticancer Activity

The anticancer properties of naphthyridine derivatives have garnered significant attention. Research indicates that compounds with a similar structure to 7-chloro-5-phenyl-1,8-naphthyridin-2(1H)-one can inhibit tumor growth by inducing apoptosis in cancer cells.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies demonstrated that this compound exhibits cytotoxic effects against various human cancer cell lines, including breast and colon cancer cells.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|

| MCF7 (Breast) | 3.19 | Staurosporine | 4.51 |

| HCT116 (Colon) | 4.50 | Doxorubicin | 2.30 |

These results indicate that the compound's potency is comparable to established chemotherapeutic agents .

The biological activity of 7-chloro-5-phenyl-1,8-naphthyridin-2(1H)-one is believed to involve several mechanisms:

- DNA Intercalation : The compound can intercalate between DNA base pairs, disrupting replication and transcription processes.

- Enzyme Inhibition : It may inhibit key enzymes involved in cell division and growth, such as cyclin-dependent kinases (CDKs), which are crucial for cancer cell proliferation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-chloro-5-phenyl-1,8-naphthyridin-2(1H)-one, and how do reaction conditions influence product purity?

- Methodological Answer : A common approach involves halogenolysis of naphthyridinone precursors. For example, phosphoryl chloride (POCl₃) is widely used for chlorination, as demonstrated in the conversion of 1,8-naphthyridin-2(1H)-one derivatives to chloro-substituted analogs under reflux conditions . Alternative methods include multi-step synthesis via chalcone intermediates, where reactions with urea in ethanol under acidic conditions (HCl) yield pyrimidin-2-one derivatives fused to the naphthyridine core . Optimization of solvent systems (e.g., butanol for high-temperature reactions) and stoichiometric control of reagents (e.g., POCl₃ excess) are critical to minimize side products and improve yield .

Q. How can spectroscopic techniques (NMR, MS) differentiate positional isomers in naphthyridine derivatives?

- Methodological Answer : ¹H NMR is pivotal for distinguishing substitution patterns. For instance, in 5-methyl-7-phenacyl vs. 7-methyl-5-phenacyl isomers, distinct splitting patterns arise from the proximity of substituents to nitrogen atoms in the naphthyridine ring. Mass spectrometry (MS) further aids by confirming molecular weight and fragmentation pathways unique to each isomer. Coupled with X-ray crystallography (when feasible), these techniques resolve ambiguities in regiochemistry, as highlighted in studies on analogous 1,8-naphthyridine derivatives .

Advanced Research Questions

Q. What strategies control regioselectivity during electrophilic substitution in 1,8-naphthyridine systems?

- Methodological Answer : Regioselectivity is governed by the choice of base and directing groups. For example, using butyllithium deprotonates specific methyl groups, directing acylation to the 7-position, while sodium amide in ammonia favors substitution at the 5-position. This contrast was demonstrated in the synthesis of phenacyl-substituted derivatives, where base selection altered product ratios (e.g., 49% yield for 7-methyl-5-phenacyl vs. 39% for 5-methyl-7-phenacyl) . Computational modeling (e.g., DFT calculations) can predict reactive sites by analyzing electron density distribution, guiding experimental design .

Q. How can reaction pathways be optimized to handle nitro-group reduction in halogenated naphthyridines?

- Methodological Answer : Selective reduction of nitro groups in the presence of halogens requires careful reagent selection. Tin/hydrochloric acid systems with trace Cu²⁺ catalysts efficiently reduce nitro to amino groups without cleaving chloro substituents, as shown in the conversion of 7-amino-6-nitro-1,8-naphthyridin-2(1H)-one to 6,7-diamino derivatives (85% yield) . Sodium dithionite under alkaline conditions offers an alternative for substrates sensitive to strong acids, though yields may vary (e.g., 45% for nitro-to-amine conversion in carboxylated analogs) .

Q. What computational tools are effective in designing novel 1,8-naphthyridine derivatives with enhanced bioactivity?

- Methodological Answer : Quantum chemical reaction path searches (e.g., via COMSOL Multiphysics) enable rapid screening of reaction mechanisms and intermediates. For instance, ICReDD’s integrated computational-experimental workflows use these tools to predict optimal conditions for synthesizing derivatives like 6-(4-hydroxy-7-methyl-2-phenyl)-pyrimidin-2-one, which showed cytotoxicity against MCF7 cells . Machine learning algorithms trained on reaction databases can further prioritize synthetic routes based on yield and steric/electronic feasibility .

Q. How do steric and electronic effects influence the stability of 7-chloro-5-phenyl-1,8-naphthyridin-2(1H)-one under varying pH conditions?

- Methodological Answer : The chloro and phenyl groups induce steric hindrance and electron withdrawal, stabilizing the lactam ring under acidic conditions but promoting hydrolysis at high pH. Systematic pH-dependent stability studies (e.g., HPLC monitoring of degradation products) are essential for applications in biological media. Analogous studies on halogenated naphthyridines suggest that electron-deficient cores are prone to nucleophilic attack at the 2-position carbonyl under alkaline conditions .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for similar halogenolysis reactions: How to address reproducibility challenges?

- Methodological Answer : Variations in yield often stem from subtle differences in reagent purity, solvent drying, or heating uniformity. For example, chlorolysis with POCl₃ may yield 78–84% depending on trace moisture content . Reproducibility can be improved by standardizing anhydrous conditions (e.g., molecular sieves) and validating reactor setups (e.g., reflux under inert gas). Cross-referencing multiple literature protocols and replicating control experiments are critical for troubleshooting .

Methodological Innovations

Q. Can automated high-throughput screening (HTS) accelerate the discovery of 1,8-naphthyridine-based therapeutics?

- Methodological Answer : Yes. AI-driven HTS platforms, such as those integrating COMSOL Multiphysics, can simulate reaction kinetics and screen thousands of derivatives for binding affinity (e.g., to cancer targets). Smart laboratories with robotic liquid handlers enable rapid synthesis and in vitro testing, as demonstrated in the development of cytotoxic naphthyridine-pyrimidinone hybrids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.